3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE
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Overview
Description
3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including an ethylphenylsulfonyl group and a fluorobenzyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The ethylphenylsulfonyl group can be introduced by reacting the quinoline derivative with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
N-Benzylation: The final step involves the N-benzylation of the quinoline derivative with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving quinoline-binding proteins or enzymes.
Industrial Applications: The compound may find use as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through various mechanisms, including:
Inhibition of Enzymes: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: The compound may bind to receptors, either activating or inhibiting their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Sulfonyl Derivatives: Compounds such as sulfonamides, which are used as antibiotics.
Fluorobenzyl Derivatives: Compounds such as fluoxetine, which is used as an antidepressant.
Uniqueness
3-(4-ETHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-3-18-7-11-21(12-8-18)31(29,30)24-16-27-23-13-4-17(2)14-22(23)25(24)28-15-19-5-9-20(26)10-6-19/h4-14,16H,3,15H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZOJABAVPFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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